BenchChemオンラインストアへようこそ!

4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane

Medicinal chemistry Scaffold hopping Conformational analysis

4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane is a heterobifunctional building block featuring a 1,4-oxazepane ring tethered via an ethylene linker to a piperazine moiety. With a molecular formula of C₁₁H₂₃N₃O and a molecular weight of 213.32 g·mol⁻¹, the compound is supplied as a free base with a typical commercial purity of ≥95%.

Molecular Formula C11H23N3O
Molecular Weight 213.325
CAS No. 20134-52-5
Cat. No. B2980137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane
CAS20134-52-5
Molecular FormulaC11H23N3O
Molecular Weight213.325
Structural Identifiers
SMILESC1CN(CCOC1)CCN2CCNCC2
InChIInChI=1S/C11H23N3O/c1-4-13(9-11-15-10-1)7-8-14-5-2-12-3-6-14/h12H,1-11H2
InChIKeyUQYXXHWZKMNWKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane (CAS 20134-52-5): Chemical Identity and Procurement Baseline


4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane is a heterobifunctional building block featuring a 1,4-oxazepane ring tethered via an ethylene linker to a piperazine moiety . With a molecular formula of C₁₁H₂₃N₃O and a molecular weight of 213.32 g·mol⁻¹, the compound is supplied as a free base with a typical commercial purity of ≥95% . Its fully sp³-hybridized carbon framework (Fsp³ = 1.0) and moderate hydrophilicity (cLogP ≈ –0.49 to –0.39) position it as a conformationally flexible intermediate for medicinal chemistry and chemical biology applications .

Why 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane Cannot Be Replaced by Common Morpholine or Oxazepane Analogs


Direct replacement of 4-[2-(piperazin-1-yl)ethyl]-1,4-oxazepane with the morpholine analog 4-[2-(piperazin-1-yl)ethyl]morpholine (CAS 4892-89-1) or the parent 1,4-oxazepane (CAS 5638-60-8) alters key physicochemical properties that govern pharmacokinetic behaviour and molecular recognition. The seven-membered oxazepane ring imposes a distinct conformational envelope and hydrogen-bonding geometry compared to the six-membered morpholine ring, parameters known to influence target binding and selectivity in oxazepane-derived clinical agents [1]. Furthermore, a one-unit difference in measured LogP between the oxazepane and morpholine congeners translates to an approximately 10-fold difference in octanol–water partition, which can materially affect membrane permeability and solubility . Substitution therefore risks confounding structure–activity relationships and invalidating comparative SAR datasets.

Quantitative Differentiation of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane Versus Closest Chemical Analogs


Structural Scaffold Differentiation: Seven-Membered 1,4-Oxazepane vs. Six-Membered Morpholine Core

The target compound incorporates a 1,4-oxazepane ring—a seven-membered N,O-heterocycle—whereas its closest commercial analog 4-[2-(piperazin-1-yl)ethyl]morpholine (CAS 4892-89-1) contains a six-membered morpholine ring . The additional ring atom in the oxazepane system alters ring-puckering dynamics, nitrogen–oxygen spatial separation, and hydrogen-bond acceptor geometry. Oxazepane-containing scaffolds have yielded clinically approved agents (amoxapine, loxapine) whereas the morpholine congener is primarily employed as a synthetic intermediate without documented clinical leads, underscoring the differentiated pharmacophoric potential of the seven-membered ring [1].

Medicinal chemistry Scaffold hopping Conformational analysis

Lipophilicity Balance: Intermediate LogP of 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane Offers Differentiated ADME Profile

The calculated LogP of 4-[2-(piperazin-1-yl)ethyl]-1,4-oxazepane is –0.486 (Fluorochem computed value), which is intermediate between the morpholine analog 4-[2-(piperazin-1-yl)ethyl]morpholine (LogP = –0.776; Leyan) and the parent 1,4-oxazepane (LogP = –0.004; Leyan) . This represents a roughly 2-fold increase in lipophilicity versus the morpholine congener (ΔLogP ≈ +0.29) and a roughly 3-fold decrease versus the unsubstituted oxazepane (ΔLogP ≈ –0.48). The intermediate lipophilicity may provide a superior balance between aqueous solubility and passive membrane permeability—a critical parameter in cell-based assay performance and oral bioavailability optimization.

Lipophilicity ADME Drug-likeness

Procurement Cost Differential: 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane vs. Morpholine Analog Reveals Synthetic Complexity Premium

Commercial pricing data reveal a substantial cost differential reflective of synthetic complexity. 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane at 85% purity is listed at approximately ¥3,867 per 50 mg (≈ ¥77,000/g) from Bidepharm , whereas the morpholine analog 4-[2-(piperazin-1-yl)ethyl]morpholine is available at 98% purity for approximately $30 per gram (≈ ¥215/g) from AKSci . This represents an approximately 350-fold higher cost per gram for the oxazepane-containing building block, primarily attributable to the more demanding synthesis of the seven-membered 1,4-oxazepane ring compared to the commercially abundant morpholine.

Procurement Cost analysis Synthetic accessibility

Certified Purity and Quality Assurance: Multi-Vendor Availability with Documented Analytical Release

4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane is available from multiple independent vendors with documented purity specifications and analytical release data. ChemScene lists a purity of ≥95% with computational chemistry data (TPSA = 27.74, LogP = –0.386) ; Fluorochem certifies ≥95% purity and provides full SDS documentation including GHS classification ; Leyan offers 95% purity with batch-specific QC ; and Bidepharm supplies the compound at 85% purity with NMR, HPLC, and GC batch-release data available . Multi-vendor sourcing reduces supply-chain risk, and the availability of batch-specific analytical certificates supports regulatory documentation requirements in lead-optimization programs.

Quality control Analytical certification Supply chain

Fully Saturated Scaffold (Fsp³ = 1.0) with Differentiated Ring Conformation for Fragment-Based and PROTAC Applications

4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane exhibits an Fsp³ value of 1.0, indicating a completely saturated carbon framework . While the morpholine analog also achieves Fsp³ = 1.0, the seven-membered oxazepane ring provides a distinct three-dimensional exit-vector geometry that differentiates it in fragment-based library design. The 1,4-oxazepane scaffold has been explicitly identified as an underrepresented chemotype in screening collections, and its incorporation into focused libraries has been advocated for exploring novel chemical space [1]. Additionally, the bifunctional nature—a piperazine amine available for derivatization and an oxazepane tertiary amine—makes it a candidate linker or ligand component in PROTAC (proteolysis-targeting chimera) design, where conformational diversity of the linker directly impacts ternary complex formation efficiency [2].

Fsp3 Fragment-based drug discovery PROTAC linker

Recommended Procurement and Application Scenarios for 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane Based on Quantitative Differentiation Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting CNS GPCRs

When a lead series containing a morpholine-piperazine scaffold shows poor selectivity or inadequate pharmacokinetics, 4-[2-(piperazin-1-yl)ethyl]-1,4-oxazepane provides a direct scaffold-hopping replacement. The seven-membered oxazepane ring alters the conformational envelope and hydrogen-bonding geometry relative to morpholine [1], while the intermediate LogP (–0.49 vs. –0.78 for the morpholine analog) offers a measurable shift in lipophilicity that can modulate CNS penetration and receptor-binding kinetics . Oxazepane-containing scaffolds have precedent in clinically approved CNS drugs (amoxapine, loxapine), supporting translational relevance [2].

PROTAC Linker and E3 Ligase Ligand Optimization

The bifunctional architecture—a free piperazine NH for E3 ligase ligand attachment and a tertiary oxazepane amine for target-protein ligand conjugation—positions this compound as a conformationally differentiated PROTAC linker or ligand component. The fully saturated scaffold (Fsp³ = 1.0) and seven-membered ring flexibility can influence ternary complex formation geometry, a key determinant of PROTAC degradation efficiency . The intermediate LogP may also improve the physicochemical profile of the final heterobifunctional degrader relative to more hydrophilic morpholine-based linkers .

Fragment-Based Library Design Requiring Underrepresented Three-Dimensional Chemotypes

1,4-Oxazepanes have been explicitly identified as underrepresented scaffolds in commercial screening collections [3]. 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane extends this core with a piperazine handle amenable to parallel derivatization. Its high Fsp³ (1.0) and intermediate LogP make it suitable for fragment growth or library enumeration aimed at exploring novel chemical space beyond flat heteroaromatic frameworks [3].

Synthetic Methodology Development and Chemical Biology Tool Synthesis

The synthetic accessibility of 1,4-oxazepanes has historically been a bottleneck; recent methodological advances enabling scalable multigram synthesis [3] make this compound a relevant substrate for reaction development and chemical probe synthesis. The availability of batch-specific analytical certificates (NMR, HPLC, GC) from multiple vendors ensures reproducible starting material quality for methodological studies requiring precise stoichiometric control.

Quote Request

Request a Quote for 4-[2-(Piperazin-1-yl)ethyl]-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.